1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226447-63-7
VCID: VC6159989
InChI: InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24)
SMILES: C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3
Molecular Formula: C18H18N4O2S3
Molecular Weight: 418.55

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1226447-63-7

Cat. No.: VC6159989

Molecular Formula: C18H18N4O2S3

Molecular Weight: 418.55

* For research use only. Not for human or veterinary use.

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide - 1226447-63-7

Specification

CAS No. 1226447-63-7
Molecular Formula C18H18N4O2S3
Molecular Weight 418.55
IUPAC Name 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24)
Standard InChI Key RVDCKAKMFAUFMI-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physico-Chemical Properties

Molecular Architecture

The compound features a piperidine-4-carboxamide backbone substituted at the 1-position with a 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl group and at the 4-position with an N-(1,3-thiazol-2-yl) carboxamide moiety . This arrangement creates a hybrid structure combining aromatic heterocycles (benzothiazole and thiazole) with a flexible piperidine scaffold, potentially enabling interactions with multiple biological targets.

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis likely follows a multi-step protocol analogous to related piperidine-benzothiazole hybrids :

  • Piperidine-4-carboxamide Formation: Starting with piperidine-4-carboxylic acid, activation via EDC/HOBt followed by amide coupling with 2-aminothiazole yields the N-(thiazol-2-yl)piperidine-4-carboxamide intermediate .

  • Benzothiazole Thioether Incorporation: Reaction of the piperidine nitrogen with 2-chloroacetyl chloride, followed by nucleophilic substitution using 2-mercaptobenzothiazole, installs the 2-(benzothiazol-2-ylsulfanyl)acetyl group.

Critical reaction conditions include:

  • Microwave-assisted coupling at 80–100°C to enhance reaction rates .

  • Anhydrous dichloromethane as solvent to minimize hydrolysis .

  • Purification via silica gel chromatography, with typical yields of 46–71% for analogous compounds .

Structural Analogues and SAR Insights

Structure-activity relationship (SAR) studies on related dual sEH/FAAH inhibitors highlight the importance of:

  • Sulfonyl/Sulfanyl Linkers: The thioether bridge in this compound may enhance metabolic stability compared to ester or amide linkages .

  • Heterocyclic Substitutents: Benzothiazole and thiazole rings contribute to π-π stacking with enzyme active sites, as observed in FAAH inhibitors like PF-750 .

  • Piperidine Conformation: The 4-carboxamide group likely induces a chair conformation, optimizing hydrophobic interactions .

Research Challenges and Future Directions

Current Limitations

  • Absence of In Vivo Data: No studies verify toxicity, pharmacokinetics, or efficacy in animal models.

  • Selectivity Concerns: Dual inhibition of FAAH/sEH could lead to off-target effects, necessitating isoform-specific assays .

Recommended Studies

  • Enzymatic Screening: Prioritize FAAH, sEH, and MAGL inhibition assays to identify primary targets.

  • Crystallography: Co-crystallization with FAAH could guide rational optimization of the benzothiazole-thioether moiety.

  • Proteomic Profiling: Identify off-target interactions using affinity chromatography-mass spectrometry.

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